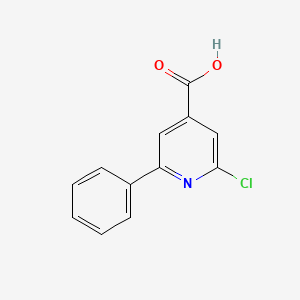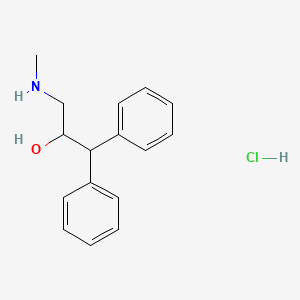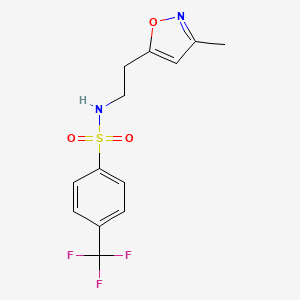![molecular formula C18H12ClN3S B2591398 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile CAS No. 339026-43-6](/img/structure/B2591398.png)
2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile” is a chemical compound with the CAS Number: 339026-43-6 . It has a molecular weight of 337.83 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H12ClN3S/c19-14-6-8-15 (9-7-14)23-18-11-10-17 (21-22-18)16 (12-20)13-4-2-1-3-5-13/h1-11,16H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorophenyl, pyridazinyl, and phenylacetonitrile groups. Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Mashuga et al. (2017) investigated the inhibitory effect of various pyridazine derivatives, including similar compounds to 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile, on the corrosion of mild steel in hydrochloric acid (HCl). These compounds acted as mixed-type inhibitors, involving both physisorption and chemisorption, and demonstrated high inhibition efficiency. The pyridazine ring played a key role in the interactions with mild steel (Mashuga, Olasunkanmi, & Ebenso, 2017).
Vibrational Spectral Analysis
Alzoman et al. (2015) conducted a vibrational spectral analysis of a related pyridazine derivative, focusing on its molecular properties. The study utilized FT-IR and FT-Raman spectroscopy to explore the compound's equilibrium geometry and vibrational wave numbers. The research also provided insights into the compound's nonlinear optical behavior and potential interactions with metallic atoms (Alzoman et al., 2015).
Synthesis and Antisecretory Activity
Yamada et al. (1981) synthesized a series of 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives, including compounds similar to the chemical . They investigated the antisecretory activity of these compounds, finding that some possessed potent, long-lasting activity. This study explored the structure-activity relationships of these derivatives (Yamada et al., 1981).
Synthesis and Molecular Docking
Flefel et al. (2018) prepared a series of novel pyridine derivatives, including compounds related to 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile. They conducted molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This study highlights the potential biomedical applications of these compounds (Flefel et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard codes associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)sulfanylpyridazin-3-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-14-6-8-15(9-7-14)23-18-11-10-17(21-22-18)16(12-20)13-4-2-1-3-5-13/h1-11,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQMJHSCVGYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

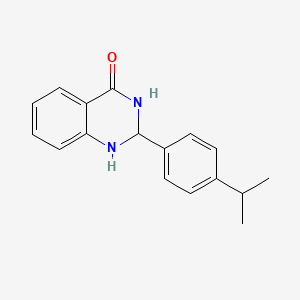
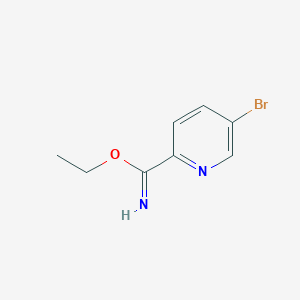



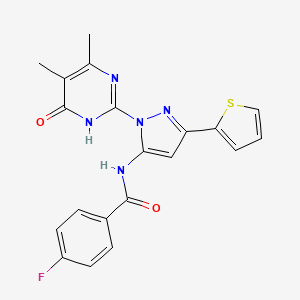
![3-[(Cyclopropylcarbonyl)amino]-2-naphthoic acid](/img/structure/B2591324.png)
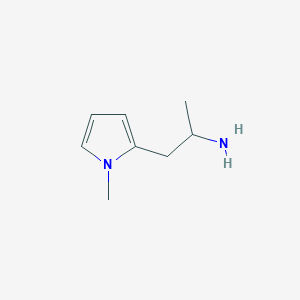
![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)

